molecular formula C18H20N4OS B5608952 5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B5608952
M. Wt: 340.4 g/mol
InChI Key: CKLOFKYQNAUVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1,3(8),9,11,13,15-hexaene is a highly complex heterocyclic molecule featuring a fused tetracyclic scaffold. Its structure includes:

  • Heteroatoms: One oxygen (6-oxa), one sulfur (17-thia), and three nitrogen atoms (2,12,14-triaza).
  • Substituents: Two methyl groups at position 5 and a pyrrolidin-1-yl moiety at position 13.
  • Ring system: A bridged tetracyclic framework with fused imidazole, pyrimidine, and thiophene-like rings.

Properties

IUPAC Name

5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-18(2)8-13-11(9-23-18)7-12-14-15(24-17(12)21-13)16(20-10-19-14)22-5-3-4-6-22/h7,10H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLOFKYQNAUVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves multiple steps, typically starting with the preparation of the pyrrolidine and oxathia triazine precursors. These precursors undergo cyclization reactions under controlled conditions to form the tetracyclic core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-15-pyrrolidin-1-yl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to fit well in the active site of the LmPTR1 enzyme, characterized by strong hydrophobic interactions and lower binding free energy . This interaction can inhibit the enzyme’s activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

13-Methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),8,11(16),12,14-pentaen-2-one ()

This compound shares a nearly identical tetracyclic backbone but differs in substituents and heteroatom arrangement:

  • Key similarities :
    • Tetracyclic core with sulfur (7-thia) and nitrogen atoms.
    • Bridged ring system (8.7.0.0³,⁸.0¹¹,¹⁶).
  • Key differences :
    • Substituents: A methoxy group at position 13 vs. the target compound’s dimethyl and pyrrolidinyl groups.
    • Heteroatom positions: Contains one fewer nitrogen (3,9,17-triaza vs. 2,12,14-triaza).
    • Functional groups: A ketone (2-one) vs. the target’s unsaturated hexaene system.

Implications : The methoxy group may enhance solubility, while the pyrrolidinyl group in the target compound could improve binding affinity to chiral targets .

Thiazolo[3,2-a]pyrimidine Derivatives ()

Examples include (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and related analogs.

  • Key similarities :
    • Sulfur (thia) and nitrogen (triaza) atoms in fused rings.
    • Use of aromatic aldehydes in synthesis (e.g., benzylidene groups).
  • Key differences: Simpler bicyclic (thiazolo-pyrimidine) vs. tetracyclic framework. Substituents: Methylfuran and cyano groups vs. pyrrolidinyl and dimethyl groups. Functional groups: Carbonitrile and ketones vs. unsaturated hexaene.

Synthesis Comparison : These derivatives are synthesized via condensation with chloroacetic acid and aldehydes in acetic anhydride , whereas the target compound likely requires multi-step heterocyclic assembly.

Imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine-5-thione ()

This tricyclic compound exemplifies heterocyclic assembly strategies:

  • Key similarities :
    • Nitrogen-rich fused rings (imidazole, pyrazole, pyrimidine).
    • Use of carbon disulfide to introduce sulfur.
  • Key differences :
    • Tricyclic vs. tetracyclic structure.
    • Thione (C=S) group vs. thia (S) in the target compound.

Functional Impact : The thione group may confer redox activity, while the target’s sulfur is integrated into the ring system, enhancing stability .

Pyrimido[2,1-b]quinazoline Derivatives ()

Example: 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12).

  • Key similarities :
    • Fused pyrimidine and quinazoline rings.
    • Use of thiouracil derivatives in synthesis.
  • Key differences :
    • Bicyclic system with a ketone vs. tetracyclic unsaturated system.
    • Substituents: Methylfuran vs. pyrrolidinyl.

Structural and Functional Data Comparison

Compound Core Structure Heteroatoms Key Substituents Synthesis Method
Target Compound Tetracyclic 1S, 1O, 3N 5,5-dimethyl, 15-pyrrolidinyl Likely multi-step heterocyclic assembly
13-Methoxy-7-thia-3,9,17-triaza... Tetracyclic 1S, 3N 13-methoxy Not specified
Thiazolo[3,2-a]pyrimidine (11a) Bicyclic 1S, 2N 2,4,6-trimethylbenzylidene Condensation with aldehydes
Imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine Tricyclic 3N, 1S (thione) None Carbon disulfide reaction
Pyrimido[2,1-b]quinazoline (12) Bicyclic 2N 5-methylfuran Thiouracil + anthranilic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.